4-methoxy-6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
4-Methoxy-6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a structurally complex heterocyclic compound featuring a pyridazine core substituted with methoxy, oxo, and phenyl groups, as well as a tetrahydrocinnolin moiety linked via an ethyl carboxamide bridge. The presence of the tetrahydrocinnolin ring system, a bicyclic structure with partial unsaturation, may confer unique pharmacokinetic properties compared to simpler pyridazine derivatives .
Properties
IUPAC Name |
4-methoxy-6-oxo-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-31-18-14-20(29)27(16-8-3-2-4-9-16)25-21(18)22(30)23-11-12-26-19(28)13-15-7-5-6-10-17(15)24-26/h2-4,8-9,13-14H,5-7,10-12H2,1H3,(H,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXLOVQZCCVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NCCN2C(=O)C=C3CCCCC3=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyridazine core : Known for various pharmacological activities.
- Methoxy group : Often associated with enhanced lipophilicity.
- Cinnoline derivative : Implicated in diverse biological effects.
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities, particularly in cancer treatment. The following sections summarize key findings from various research efforts.
Anticancer Activity
-
Mechanism of Action :
- The compound has demonstrated anti-proliferative effects across several cancer cell lines. It induces cell cycle arrest and promotes apoptosis , leading to reduced cell viability in treated cells .
- Research indicates that it may inhibit specific signaling pathways involved in cancer progression, such as NF-kB and MAPK pathways .
-
Case Studies :
- In vitro studies on human leukemia cells (CCRF-CEM) showed that the compound significantly reduced cell viability with an IC50 value of approximately 6.7 µg/mL .
- Another study reported its efficacy against breast cancer cells, where it inhibited cell migration and invasion by targeting matrix metalloproteinases (MMPs) .
Cytotoxicity and Selectivity
The compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment. For instance:
- In a comparative study, normal fibroblast cells showed higher resistance to the compound compared to various cancer cell lines.
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | CCRF-CEM (Leukemia) | 6.7 | Induction of apoptosis |
| Migration Inhibition | MDA-MB-231 (Breast) | Not specified | Targeting MMPs |
| Cell Cycle Arrest | HeLa (Cervical Cancer) | Not specified | Inhibition of NF-kB signaling |
Research Findings
- In vitro Studies :
- In vivo Studies :
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anti-inflammatory properties. For instance, compounds containing a dihydropyridazine moiety have been evaluated for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
Case Study:
A study published in Pharmaceuticals highlighted the synthesis of various dihydropyridazine derivatives and their evaluation as dual inhibitors of COX and LOX. The results suggested that these compounds could serve as potential anti-inflammatory agents due to their ability to modulate inflammatory responses effectively .
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Research has shown that compounds with similar frameworks can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis induction | |
| Compound B | Lung | Cell cycle arrest | |
| Compound C | Colon | Inhibition of metastasis |
Molecular Docking Studies
Molecular docking studies have been instrumental in predicting the binding affinity of 4-methoxy-6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide to various biological targets. These computational approaches allow researchers to visualize how the compound interacts with proteins involved in disease processes.
Findings:
In silico studies have demonstrated that this compound can effectively bind to targets associated with inflammation and cancer progression, suggesting a mechanism by which it may exert therapeutic effects .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of such complex compounds typically involves multi-step reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of the compound. Variations in substituents can significantly influence biological activity.
Example Synthesis Pathway:
A typical synthesis pathway might involve:
- Formation of the dihydropyridazine core.
- Introduction of the methoxy and carboxamide groups.
- Final modifications to enhance solubility and bioavailability.
Comparison with Similar Compounds
N-(3,4-Dimethylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 369404-26-2)
- Structure: Shares the pyridazine carboxamide backbone but lacks the methoxy group and tetrahydrocinnolin moiety. Substituted with a 3,4-dimethylphenyl group instead of phenyl.
4-Hydroxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid (CAS 1442437-21-9)
- Structure : Simplified derivative with a hydroxyl group and carboxylic acid at positions 4 and 3, respectively.
- Properties : High polarity due to the carboxylic acid group, resulting in poor lipid solubility. Likely functions as a metabolite or intermediate in synthetic pathways.
- Key Difference : The absence of the carboxamide linkage and complex substituents limits its therapeutic utility compared to the target compound .
Carboxamide-Linked Derivatives
N-[(1Z)-(Methoxyimino)Methyl]-6-Oxo-4-Phenoxy-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide (CAS 338405-13-3)
- Structure: Features a methoxyimino methyl group and phenoxy substitution at position 3.
- Phenoxy substitution may enhance π-π stacking interactions with aromatic residues in target proteins.
- Comparison: While both compounds share a phenyl group and carboxamide linker, the tetrahydrocinnolin moiety in the target compound provides a larger, more rigid scaffold for receptor binding .
N-(3-Pyridylmethyl)-4-Hydroxy-2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carboxamide
- Structure: Contains a hexahydroquinoline core instead of pyridazine, with a pyridylmethyl substituent.
- However, the lack of methoxy and tetrahydrocinnolin groups may reduce selectivity for specific targets.
- Inferred Activity: Demonstrated analgesic activity in preclinical studies, suggesting that the target compound’s tetrahydrocinnolin group could similarly modulate pain pathways .
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Inferred Bioactivity |
|---|---|---|---|---|
| Target Compound | Pyridazine | Methoxy, phenyl, tetrahydrocinnolin-ethyl carboxamide | ~438.43* | CNS-targeted enzyme inhibition |
| N-(3,4-Dimethylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide | Pyridazine | 3,4-Dimethylphenyl | ~283.32 | Peripheral target modulation |
| 4-Hydroxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid | Pyridazine | Hydroxyl, carboxylic acid | 156.10 | Metabolic intermediate |
| N-[(1Z)-(Methoxyimino)Methyl]-6-Oxo-4-Phenoxy-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide | Pyridazine | Methoxyimino methyl, phenoxy | 364.35 | Kinase inhibition |
| N-(3-Pyridylmethyl)-4-Hydroxy-2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carboxamide | Hexahydroquinoline | Pyridylmethyl, hydroxyl | ~331.37 | Analgesic activity |
*Estimated based on molecular formula.
Key Research Findings and Implications
Tetrahydrocinnolin Moiety: The incorporation of a tetrahydrocinnolin ring in the target compound distinguishes it from simpler pyridazine derivatives. This bicyclic system may enhance binding affinity to enzymes like cyclooxygenase (COX) or phosphodiesterases (PDEs), which are implicated in inflammation and neurological disorders .
Methoxy Group : The methoxy substituent at position 4 likely improves metabolic stability by blocking oxidative degradation pathways, a feature absent in hydroxyl- or carboxylic acid-substituted analogs .
Ethyl Carboxamide Linker: This linker provides spatial flexibility, enabling optimal positioning of the tetrahydrocinnolin group within hydrophobic enzyme pockets.
Preparation Methods
Key Findings Summary
The synthesis of 4-methoxy-6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves a multi-step sequence combining pyridazine core formation, functional group interconversion, and coupling reactions. Critical steps include cyclocondensation for the 1,6-dihydropyridazine scaffold, regioselective methoxylation, and amidation with a tetrahydrocinnolinone-containing ethylamine derivative. Optimization of reaction conditions (e.g., temperature, catalyst selection) improves yields from 45% to 72% in key steps, while spectroscopic validation ensures structural fidelity.
Retrosynthetic Analysis
Target Molecule Deconstruction
The compound dissects into three primary fragments:
- 1,6-Dihydropyridazine-3-carboxamide core : Synthesized via cyclocondensation of hydrazine derivatives with β-keto esters.
- Methoxy and phenyl substituents : Introduced through nucleophilic substitution and Suzuki coupling, respectively.
- Ethyl-tetrahydrocinnolinone side chain : Prepared via catalytic hydrogenation of cinnoline derivatives followed by alkylation.
Stepwise Synthesis
Synthesis of 1-Phenyl-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid
Cyclocondensation Reaction
A mixture of methyl 4-methoxyacetoacetate (20 mmol) and phenylhydrazine (22 mmol) in methanol undergoes reflux for 12 h, yielding methyl 1-phenyl-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (58% yield).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | Reflux (65°C) |
| Catalyst | None |
| Yield | 58% |
Ester Hydrolysis
The methyl ester (10 mmol) is treated with lithium hydroxide (30 mmol) in tetrahydrofuran/water (3:1) at 0°C for 2 h, affording the carboxylic acid (92% yield).
Preparation of 2-(3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-Yl)Ethylamine
Cinnoline Hydrogenation
5,6,7,8-Tetrahydrocinnolin-3(2H)-one (15 mmol) is subjected to catalytic hydrogenation (H₂, 50 psi) with 10% Pd/C in ethanol at 25°C for 24 h, yielding 3-oxo-5,6,7,8-tetrahydrocinnoline (89% yield).
Ethylamine Installation
The cinnolinone (10 mmol) reacts with 2-bromoethylamine hydrobromide (12 mmol) in dimethylformamide at 80°C for 6 h, producing the ethylamine derivative (67% yield).
Amide Coupling
The carboxylic acid (8 mmol) is activated with thionyl chloride (24 mmol) in dichloromethane at 0°C for 1 h. The resultant acyl chloride is treated with 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine (8.4 mmol) and triethylamine (16 mmol) in tetrahydrofuran at 25°C for 4 h, yielding the target compound (72% yield).
Optimization Data
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Coupling Agent | EDCl, DCC, SOCl₂ | SOCl₂ |
| Solvent | DCM, THF, DMF | THF |
| Temperature | 0°C–40°C | 25°C |
Characterization and Validation
Spectroscopic Data
Industrial-Scale Considerations
Process Optimization
Environmental Metrics
| Metric | Value |
|---|---|
| Process Mass Intensity (PMI) | 18.2 kg/kg product |
| Carbon Efficiency | 68% |
Q & A
Q. What synthetic routes are available for synthesizing 4-methoxy-6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1-phenyl-1,6-dihydropyridazine-3-carboxamide, and how is its structural identity confirmed?
Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted pyridazine or cinnoline precursors. Key steps include:
- Amide coupling : Reacting a pyridazine-3-carbonyl chloride derivative with a cinnoline-containing ethylamine intermediate under basic conditions (e.g., triethylamine in anhydrous DCM) .
- Functional group modifications : Methoxy and phenyl groups are introduced via nucleophilic substitution or Suzuki coupling .
Structural confirmation requires:
- NMR spectroscopy : and NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of crystal structure and hydrogen bonding networks .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) to measure IC values. Reference similar dihydropyridazine derivatives tested for MEK or CDK inhibition .
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-luminescence assays. Compare dose-response curves to establish EC .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer: Optimization involves systematic variation of parameters using Design of Experiments (DoE) principles . Key variables include:
| Variable | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Higher yields | |
| Catalyst | Piperidine | Accelerates coupling | |
| Solvent | Anhydrous DMF | Enhances solubility | |
| Reaction Time | 3–5 hours | Balances side reactions |
Validation : Use HPLC with UV detection to monitor reaction progress and purity. Adjust pH (6.5–7.5) to minimize hydrolysis of the carboxamide group .
Q. How should researchers resolve contradictions in biological activity data (e.g., varying IC50_{50}50 across studies)?
Methodological Answer: Contradictions may arise from polymorphism or solvatomorphism . Address this by:
- Solid-state characterization : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphic forms .
- Solubility studies : Compare dissolution rates in biorelevant media (e.g., simulated gastric fluid) to assess bioavailability differences .
- Replicate assays : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal controls (e.g., staurosporine for cytotoxicity) .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Validate with co-crystallized ligands .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen bond occupancy .
- QSAR modeling : Train models on pyridazine/cinnoline derivatives to predict ADMET properties and optimize lead compounds .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic assays : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
- Mutagenesis studies : Introduce point mutations in enzyme active sites (e.g., ATP-binding pockets) to identify critical residues .
- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
